p-Azidophenyl alpha-D-glucopyranoside
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
134507-63-4 |
|---|---|
Molecular Formula |
C23H21FN2O5 |
Molecular Weight |
297.26 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-(4-azidophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H15N3O6/c13-15-14-6-1-3-7(4-2-6)20-12-11(19)10(18)9(17)8(5-16)21-12/h1-4,8-12,16-19H,5H2/t8-,9-,10+,11-,12+/m1/s1 |
InChI Key |
XNEQKXXRWVEJND-ZIQFBCGOSA-N |
SMILES |
C1=CC(=CC=C1N=[N+]=[N-])OC2C(C(C(C(O2)CO)O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1N=[N+]=[N-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1N=[N+]=[N-])OC2C(C(C(C(O2)CO)O)O)O |
Synonyms |
4-APGP 4-azidophenylglucopyranoside p-azidophenyl alpha-D-glucopyranoside |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations for P Azidophenyl Alpha D Glucopyranoside
Stereo- and Regioselective Synthesis of p-Azidophenyl alpha-D-Glucopyranoside
Glycosylation Approaches for Phenyl Glycoside Formation
The formation of the α-glycosidic linkage between the glucose donor and the p-substituted phenol (B47542) is a critical step that dictates the stereochemical outcome. A common and historically significant method for achieving this is the Koenigs-Knorr reaction . nih.govnih.gov This reaction typically involves the use of a per-O-acylated glycosyl halide, such as acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide), as the glycosyl donor. The acceptor is a substituted phenol, in this case, p-nitrophenol, which serves as a precursor to the azido (B1232118) group.
The reaction is promoted by heavy metal salts, such as silver carbonate or silver oxide, which act as halogen acceptors. nih.govnih.gov The use of an acetyl protecting group at the C-2 position of the glucose donor provides anchimeric assistance, which directs the incoming nucleophile (the phenolic hydroxyl group) to the anomeric carbon from the opposite face, resulting in the formation of a 1,2-trans-glycosidic bond. Since the starting acetobromoglucose has an α-configuration at the anomeric carbon (C-1), the resulting product, p-nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside, will have the desired α-anomeric configuration. Subsequent deacetylation under Zemplén conditions (catalytic sodium methoxide (B1231860) in methanol) yields p-nitrophenyl α-D-glucopyranoside. acgpubs.orgresearchgate.net
A variety of promoters and conditions have been explored to optimize the Koenigs-Knorr reaction, including the use of mercury salts (Helferich method) or more modern promoters to improve yields and reaction times. nih.gov
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Typical Product | Stereoselectivity |
| Acetobromoglucose | p-Nitrophenol | Silver Carbonate | p-Nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside | High (α-anomer) |
| Acetobromoglucose | p-Nitrophenol | Silver Oxide | p-Nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside | High (α-anomer) |
| Acetobromoglucose | p-Nitrophenol | Mercuric Cyanide | p-Nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside | High (α-anomer) |
Introduction of the Azide (B81097) Moiety onto Glucopyranoside Scaffolds
Once the p-nitrophenyl α-D-glucopyranoside is obtained, the nitro group is converted to an azide group. This is typically a two-step process:
Reduction of the Nitro Group: The aromatic nitro group is reduced to an amine. A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. mdpi.com This reaction is generally high-yielding and proceeds under mild conditions, preserving the glycosidic linkage and the stereochemistry of the glucose moiety. The product of this reaction is p-aminophenyl α-D-glucopyranoside.
Diazotization and Azidation: The resulting aromatic amine is then converted to the azide. This is achieved through a diazotization reaction, where the amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid, such as hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. The diazonium salt is then displaced by an azide anion, typically introduced by the addition of sodium azide, to yield the final product, p-azidophenyl α-D-glucopyranoside.
| Starting Material | Reagents | Intermediate/Product | Typical Conditions |
| p-Nitrophenyl α-D-glucopyranoside | H₂, Pd/C | p-Aminophenyl α-D-glucopyranoside | Room temperature, atmospheric pressure |
| p-Aminophenyl α-D-glucopyranoside | 1. NaNO₂, HCl 2. NaN₃ | p-Azidophenyl α-D-glucopyranoside | 0-5 °C |
Strategies for Isotopic Labeling (e.g., Radiolabeling with ³H)
For applications in binding studies and metabolic tracing, isotopically labeled versions of p-azidophenyl α-D-glucopyranoside are required. Tritium (B154650) (³H) is a commonly used isotope for radiolabeling due to its suitable decay properties. organic-chemistry.org
One strategy for introducing tritium is through catalytic hydrogen isotope exchange (HIE) . nih.govmdpi.comnih.gov This can be performed on the final product or at an earlier stage of the synthesis. For instance, a precursor containing a halogen substituent on the aromatic ring, such as p-iodophenyl α-D-glucopyranoside, can be subjected to catalytic tritiodehalogenation using tritium gas (T₂) and a palladium catalyst.
Alternatively, metal-catalyzed HIE can be performed directly on the aromatic ring of p-azidophenyl α-D-glucopyranoside. nih.gov Iridium or rhodium-based catalysts are often used for this purpose, promoting the exchange of aromatic protons with tritium from tritium gas or a tritiated solvent. nih.govnih.gov The specific activity of the resulting labeled compound depends on the efficiency of the exchange reaction.
| Labeling Method | Precursor | Isotope Source | Catalyst | Labeled Product |
| Catalytic Tritiodehalogenation | p-Iodophenyl α-D-glucopyranoside | Tritium gas (T₂) | Palladium on Carbon (Pd/C) | [³H]-p-Azidophenyl α-D-glucopyranoside |
| Hydrogen Isotope Exchange | p-Azidophenyl α-D-glucopyranoside | Tritium gas (T₂) | Iridium or Rhodium complex | [³H]-p-Azidophenyl α-D-glucopyranoside |
Derivatization Strategies for Functional Enhancement
The versatility of p-azidophenyl α-D-glucopyranoside as a molecular probe can be enhanced through further chemical modifications at either the glucopyranoside moiety or the azidophenyl group.
Modification at the Glucopyranoside Moiety
The hydroxyl groups of the glucose unit offer multiple sites for derivatization. Regioselective protection and modification are key to introducing specific functionalities. For instance, selective acylation, such as benzoylation, can be achieved with high regioselectivity. nih.govnih.govnih.gov The use of specific catalysts, such as copper(II) trifluoroacetate (B77799) with benzoic anhydride, can direct benzoylation to the 2-OH position of α-D-glucopyranosides that have a 4,6-O-benzylidene acetal (B89532) protecting group. nih.govnih.gov This allows for the introduction of other functional groups at the remaining hydroxyl positions.
Other modifications can include the introduction of alternative protecting groups, etherification, or the synthesis of deoxy sugars, all of which can modulate the binding affinity and specificity of the probe.
Selective Functionalization of the Azidophenyl Group
The azide group on the phenyl ring is a versatile functional handle that can undergo a variety of chemical transformations. The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry". rsc.orgnih.govamanote.com This reaction allows for the efficient and highly specific ligation of the azido-functionalized glucoside to a terminal alkyne-containing molecule. This strategy is widely used to attach reporter groups, such as fluorophores, biotin (B1667282) tags for affinity purification, or other bioactive molecules. amanote.com
The CuAAC reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. The reaction is robust and proceeds under mild, often aqueous conditions, making it suitable for the modification of biomolecules.
| Reaction Type | Reactant | Catalyst | Product |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne-functionalized molecule | Cu(I) source (e.g., CuSO₄/sodium ascorbate) | 1,4-Disubstituted 1,2,3-triazole adduct |
Chemoenzymatic Synthetic Routes to Azidophenyl Glucopyranoside Conjugates
The strategic placement of an azido group on the aglycone of p-azidophenyl α-D-glucopyranoside provides a versatile chemical handle for bio-conjugation via reactions such as the Staudinger ligation or copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"). This functionality, combined with the glycone portion of the molecule, makes it an excellent acceptor for enzymatic glycosylation, enabling the synthesis of complex oligosaccharide structures. These resulting conjugates are valuable tools for studying carbohydrate-protein interactions and other biological processes. Chemoenzymatic approaches leverage the high stereo- and regioselectivity of enzymes to overcome the challenges associated with purely chemical glycosylation methods, which often require extensive use of protecting groups and can result in mixtures of anomers.
A prominent enzymatic approach for elongating p-azidophenyl α-D-glucopyranoside involves the use of glucansucrases, such as dextransucrase. These enzymes catalyze the transfer of glucose units from a donor substrate, typically sucrose (B13894), to an acceptor molecule. The acceptor reactions are a powerful tool for creating new glycosidic bonds in a controlled manner.
Detailed research has demonstrated the utility of p-azidophenyl α-D-glucopyranoside as an acceptor molecule in reactions catalyzed by dextransucrase from various bacterial sources, including Streptococcus sanguis and Leuconostoc mesenteroides. In these reactions, the enzyme cleaves sucrose and transfers the glucosyl moiety to the acceptor, p-azidophenyl α-D-glucopyranoside, to form a homologous series of α-glucooligosaccharides.
A key study in this area involved the use of dextransucrase from Leuconostoc mesenteroides B-1299 to synthesize a series of p-azidophenyl α-D-glucooligosaccharides. In this work, sucrose served as the glucosyl donor and p-azidophenyl α-D-glucopyranoside acted as the acceptor. The enzymatic reaction yielded a mixture of oligosaccharides, which were subsequently separated and characterized. The primary products were identified as a homologous series of p-azidophenyl α-D-isomaltooligosaccharides, with the first acceptor product being p-azidophenyl O-α-D-glucopyranosyl-(1→6)-α-D-glucopyranoside.
The table below summarizes the key enzymes and their products in the chemoenzymatic synthesis of p-azidophenyl α-D-glucopyranoside conjugates.
| Enzyme | Source Organism | Donor Substrate | Acceptor Substrate | Major Products |
| Dextransucrase | Streptococcus sanguis | Sucrose | p-Azidophenyl α-D-glucopyranoside | p-Azidophenyl α-D-glucooligosaccharides |
| Dextransucrase | Leuconostoc mesenteroides | Sucrose | p-Azidophenyl α-D-glucopyranoside | p-Azidophenyl α-D-isomaltooligosaccharides (α(1→6) linkages) |
Further research in this field has explored the kinetic parameters of these enzymatic reactions. For instance, studies with dextransucrase from Streptococcus sanguis have determined the dissociation constant for p-azidophenyl α-D-glucopyranoside, confirming its role as an effective acceptor molecule in the enzymatic reaction. nih.gov
The chemoenzymatic synthesis of these azidophenyl glucopyranoside conjugates provides a powerful platform for the development of probes to investigate biological systems. The azido group allows for their attachment to various molecular scaffolds, while the oligosaccharide portion can be tailored to mimic specific glycan structures involved in biological recognition events.
Mechanistic Elucidation in Enzymology and Protein Carbohydrate Interactions Via P Azidophenyl Alpha D Glucopyranoside Probes
Photoaffinity Labeling Techniques for Enzyme Active Site Mapping
Photoaffinity labeling is a powerful technique to identify and characterize the binding sites of ligands within biological macromolecules. This method utilizes a ligand analog that contains a photo-activatable group, such as an azido (B1232118) group. Upon irradiation with ultraviolet light, this group is converted into a highly reactive nitrene intermediate, which can then form a covalent bond with amino acid residues in close proximity within the binding site. p-Azidophenyl α-D-glucopyranoside is a photoaffinity probe designed to mimic glucose, allowing for the specific labeling of glucose-binding sites in enzymes and transporters.
Dextransucrase System from Streptococcus sanguis: Binding Site Characterization and Inactivation Kinetics
p-Azidophenyl α-D-glucopyranoside has been effectively utilized to investigate the acceptor binding sites of dextransucrase from Streptococcus sanguis (ATCC 10558). nih.govdoi.org In these studies, the compound served as a photoaffinity label, leading to the light-induced inactivation of the enzyme. nih.govdoi.org The process of photoinactivation followed a distinct kinetic profile, indicating a specific interaction between the probe and the enzyme. nih.govdoi.org
Experimental evidence, including photolabeling with a radiolabeled version of the probe (p-azidophenyl-α-D-[5,6-³H]glucopyranoside) and fluorescence titration experiments, has suggested the presence of two distinct acceptor binding sites on the dextransucrase enzyme. nih.govdoi.org This finding is crucial for understanding the mechanism by which dextransucrase binds its acceptor molecules and synthesizes dextran (B179266). The covalent modification of these sites by the photogenerated nitrene from p-azidophenyl α-D-glucopyranoside provides a means to isolate and identify the specific peptide regions that constitute the acceptor binding domains.
Phosphotransferase Systems (PTS) in Bacterial Carbohydrate Metabolism: Probing Transporter-Enzyme Interactions
The bacterial phosphotransferase system (PTS) is a complex multi-protein system responsible for the transport and phosphorylation of numerous carbohydrates. While photoaffinity labeling is a technique well-suited for studying such protein-protein and protein-ligand interactions, a review of the available scientific literature did not yield specific studies where p-azidophenyl α-D-glucopyranoside was used to probe transporter-enzyme interactions within the bacterial PTS.
Investigation of Glucose Uptake Sites in Cellular Models
The identification of glucose transporter proteins and the characterization of their substrate binding sites are critical areas of research in cellular metabolism. Photoaffinity labeling has been employed to this end; however, studies specifically utilizing p-azidophenyl α-D-glucopyranoside for the investigation of glucose uptake sites in cellular models were not identified in the reviewed literature. Research in this area has reported the use of other, structurally related photoaffinity probes. For instance, p-azidophenyl-6-chloro-6-deoxy-β-D-glucopyranoside was synthesized as a potential photoaffinity label for the glucose uptake site in animal cells. nih.gov
Quantitative Biochemical Analysis of Enzyme-Ligand Dynamics
Beyond the qualitative identification of binding sites, photoaffinity probes like p-azidophenyl α-D-glucopyranoside can be used to obtain quantitative data on the dynamics of enzyme-ligand interactions. This includes the determination of binding affinities and the kinetics of enzyme inactivation.
Determination of Dissociation Constants (Kd) for p-Azidophenyl α-D-glucopyranoside
The dissociation constant (Kd) is a measure of the affinity between a ligand and a protein. For the interaction between p-azidophenyl α-D-glucopyranoside and dextransucrase from Streptococcus sanguis, the dissociation constant has been determined to be 90 µM. nih.govdoi.org This value indicates a moderate affinity, which is a desirable characteristic for a photoaffinity label, as it allows for specific binding to the target site without being so tight as to hinder the experimental procedure.
Table 1: Dissociation Constant of p-Azidophenyl α-D-glucopyranoside with Dextransucrase
| Enzyme | Source Organism | Ligand | Dissociation Constant (Kd) | Reference |
| Dextransucrase | Streptococcus sanguis ATCC 10558 | p-Azidophenyl α-D-glucopyranoside | 90 µM | nih.govdoi.org |
Kinetic Parameters of Photoinactivation and Acceptor Activity
The kinetics of photoinactivation provide valuable information about the efficiency of the photoaffinity labeling process. When dextransucrase from Streptococcus sanguis was photolabeled with p-azidophenyl α-D-glucopyranoside, the apparent rate constant of inactivation was found to be 1.40 min⁻¹. nih.govdoi.org This relatively rapid rate of inactivation underscores the utility of this compound as an effective photoaffinity probe for this enzyme system.
Furthermore, p-azidophenyl α-D-glucopyranoside also acts as an acceptor molecule in the dextransucrase-catalyzed reaction, meaning it can be a substrate for the enzyme's glucosyltransfer activity. nih.govdoi.org This dual role as both a photoaffinity label and an acceptor provides a more comprehensive picture of its interaction with the enzyme's active site.
Table 2: Kinetic Parameters of Dextransucrase Photoinactivation
| Enzyme | Source Organism | Photoaffinity Label | Apparent Rate Constant of Inactivation | Reference |
| Dextransucrase | Streptococcus sanguis ATCC 10558 | p-Azidophenyl α-D-glucopyranoside | 1.40 min⁻¹ | nih.govdoi.org |
Structural and Functional Insights from Covalent Labeling
The covalent modification of proteins by p-azidophenyl α-D-glucopyranoside has been instrumental in mapping the architecture of carbohydrate-binding sites and understanding the conformational dynamics of enzyme-substrate interactions. The irreversible nature of the bond formed upon photoactivation traps the enzyme-probe complex, allowing for its isolation and detailed structural analysis.
Identification of Key Residues within Carbohydrate Recognition Domains
A primary application of p-azidophenyl α-D-glucopyranoside is the identification of specific amino acid residues that constitute the carbohydrate recognition domains of enzymes. By covalently tagging these residues, researchers can pinpoint the exact location of substrate binding and gain a deeper understanding of the molecular basis for substrate specificity.
A notable example of this approach is the photoaffinity labeling of dextransucrase from Streptococcus sanguis. nih.gov Dextransucrase is a glucosyltransferase that catalyzes the synthesis of dextran from sucrose (B13894). In a key study, p-azidophenyl α-D-glucopyranoside was utilized as a photoaffinity label to probe the acceptor binding sites of this enzyme. The probe was found to be an effective tool for this purpose, exhibiting a dissociation constant (Kd) of 90 µM, indicating a strong affinity for the enzyme. nih.gov
The research demonstrated that upon photolysis, p-azidophenyl α-D-glucopyranoside irreversibly inactivated the enzyme, with an apparent rate constant of inactivation of 1.40 min⁻¹. nih.gov This inactivation is a direct result of the covalent modification of residues within the active site. Through the use of a radiolabeled version of the probe, p-azidophenyl-α-D-[5,6-³H]glucopyranoside, and fluorescence titration experiments, it was revealed that dextransucrase possesses two distinct acceptor binding sites. nih.gov While the precise amino acid residues that were covalently modified were not explicitly detailed in the initial report, this work laid the groundwork for subsequent studies aimed at the fine mapping of the active site architecture of dextransucrases and other related glucosyltransferases.
Table 1: Research Findings on the Use of p-Azidophenyl α-D-glucopyranoside for Identifying Key Residues
| Enzyme | Organism | Probe Used | Key Findings |
| Dextransucrase | Streptococcus sanguis | p-Azidophenyl α-D-glucopyranoside | Identification of two acceptor binding sites; Dissociation constant (Kd) of 90 µM. |
Conformational Analysis of Enzyme-Substrate Complexes
The binding of a substrate to an enzyme often induces conformational changes that are critical for catalysis. p-Azidophenyl α-D-glucopyranoside can be employed to "freeze" the enzyme-substrate complex in a particular conformational state, allowing for its structural characterization. While direct and extensive studies detailing the conformational analysis of enzyme-substrate complexes specifically using p-azidophenyl α-D-glucopyranoside are not widely documented in publicly available literature, the principles of its application can be inferred from the broader field of photoaffinity labeling.
The covalent bond formed between the nitrene generated from the photolysis of the azido group and the amino acid residues of the binding site effectively traps the enzyme in a conformation that is representative of the enzyme-substrate complex. This captured complex can then be subjected to various structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, to obtain a high-resolution snapshot of the enzyme in its active state.
Furthermore, spectroscopic techniques can be used to compare the conformation of the unliganded enzyme with that of the covalently modified enzyme. Changes in circular dichroism (CD) or fluorescence spectra upon labeling can provide valuable information about global and local conformational changes induced by the binding of the glucopyranoside moiety. Although specific data for p-azidophenyl α-D-glucopyranoside is limited, this approach has been successfully applied with other photoaffinity probes to study the dynamics of enzyme action. The insights gained from such studies are crucial for understanding the catalytic mechanism, including the roles of specific residues in substrate positioning and transition state stabilization.
Applications of P Azidophenyl Alpha D Glucopyranoside in Advanced Chemical Biology and Materials Science
Bioorthogonal Ligation Chemistry with the Azide (B81097) Functionality
Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. The azide group is a cornerstone of this field, valued for its stability under physiological conditions and its specific reactivity with select partners, most notably alkynes. p-Azidophenyl alpha-D-glucopyranoside leverages this functionality, enabling the precise attachment of a glucose unit to various molecular architectures.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction. nih.gov It is characterized by its high yield, stereospecificity (forming a 1,4-disubstituted triazole), and mild reaction conditions. nih.gov This reaction involves the coupling of a terminal alkyne and an azide in the presence of a copper(I) catalyst, forming a stable triazole linkage. The azide group on this compound makes it an ideal substrate for CuAAC, allowing for the glycosylation of alkyne-modified molecules.
Glycoconjugates are critical molecules in biological systems, and their synthesis is a major focus of glycobiology. nih.gov this compound is a versatile tool for constructing complex glycoconjugates via CuAAC.
Glycoporphyrins: These molecules combine the photosensitizing properties of porphyrins with the biological recognition capabilities of carbohydrates. In a typical synthesis, a porphyrin core is functionalized with terminal alkyne groups. The subsequent CuAAC reaction with this compound attaches the glucose moieties to the porphyrin scaffold. For instance, zinc(II) 5-(4-azidophenyl)-10,15,20-triphenylporphyrin has been reacted with alkyne-substituted molecules to create porphyrin conjugates, demonstrating a similar principle where the azide is on the porphyrin and the alkyne on the partner molecule. nih.gov By reversing these roles, this compound can be used to create glycoporphyrins with potential applications in photodynamic therapy and catalysis. nih.gov
Glycodendrimers: These are highly branched, tree-like molecules with a multivalent display of carbohydrates on their surface. The multivalent presentation often leads to enhanced binding affinity to carbohydrate-binding proteins (lectins). To synthesize glycodendrimers, a dendrimer core bearing multiple alkyne groups is reacted with this compound. The CuAAC reaction efficiently decorates the dendrimer surface with glucose units, creating a well-defined glycodendrimer. nih.gov
Table 1: Examples of Glycoconjugate Construction using Azide-Alkyne Cycloaddition
| Glycoconjugate Type | Synthetic Strategy | Key Reagents | Potential Application |
|---|---|---|---|
| Glycoporphyrins | CuAAC | Alkyne-functionalized porphyrin, this compound | Photodynamic Therapy, Catalysis nih.gov |
| Glycodendrimers | CuAAC | Alkyne-functionalized dendrimer core, this compound | Lectin binding, Drug delivery nih.gov |
The modification of surfaces with carbohydrates, or "glycan coating," can significantly alter their biological properties, such as biocompatibility and cell recognition. CuAAC is an effective method for immobilizing carbohydrates onto various surfaces.
Polymeric Materials: Polymeric materials like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP) can be rendered bioactive through surface functionalization. mdpi.com A common strategy involves a two-step process: first, the polymer surface is treated, for example with microwave plasma, to introduce carboxylic acid groups, which are then covalently linked to an alkyne-containing spacer molecule. mdpi.com This alkyne-modified surface is then ready to react with this compound via CuAAC, resulting in a dense layer of glucose units covalently attached to the polymer. mdpi.com This approach can be used to create biodegradable packaging or biomedical implants with improved biocompatibility. mdpi.comnih.gov
Biosurfaces: The surfaces of materials intended for biomedical applications, such as stainless steel or other implantable devices, can be functionalized to enhance their interaction with biological systems. mdpi.com By coating these surfaces with alkyne groups, this compound can be "clicked" on, creating a carbohydrate layer that can mimic the cell-surface glycocalyx, potentially reducing foreign body response and improving tissue integration.
Creating homogeneous conjugates of biomolecules is essential for their use as therapeutics and research tools. escholarship.org this compound allows for the precise, site-specific attachment of a glucose moiety.
Proteins: To achieve site-specific glycosylation, a protein can be engineered to contain an alkyne-functionalized unnatural amino acid. The CuAAC reaction between the alkyne-modified protein and this compound results in a homogeneously glycosylated protein. escholarship.org Alternatively, reagents like 4-azidophenyl glyoxal (B1671930) can be used to selectively introduce azide groups onto native antibodies (at arginine residues), which can then be conjugated with alkyne-modified partners. semanticscholar.orgnih.gov
Oligonucleotides: Synthetic oligonucleotides can be easily modified with a terminal alkyne group during solid-phase synthesis. nih.gov Subsequent conjugation with this compound via CuAAC yields a glycan-oligonucleotide conjugate. nih.gov Such conjugates are explored for enhancing cellular uptake and targeting of therapeutic oligonucleotides like antisense DNA or siRNA. mdpi.com
Lipids: Alkyne-functionalized lipids can be incorporated into liposomes or lipid nanoparticles. The reaction of these structures with this compound via CuAAC results in the decoration of the lipid assembly surface with glucose. This is a strategy used to target these delivery vehicles to specific cells or tissues that recognize glucose, such as cancer cells that overexpress glucose transporters.
While CuAAC is highly efficient, the potential cytotoxicity of the copper catalyst can be a concern for in vivo applications. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that circumvents this issue by using a strained, cyclic alkyne (e.g., bicyclo[6.1.0]nonyne, BCN) that reacts with azides without the need for a metal catalyst. nih.govnih.gov
The azide functionality of this compound is fully compatible with SPAAC. It can be readily conjugated to proteins, lipids, or other molecules that have been functionalized with a strained alkyne. nih.gov This approach is particularly valuable for live-cell labeling and in vivo applications where the introduction of a copper catalyst is undesirable. For example, a protein of interest can be tagged with a strained alkyne, allowing for its specific labeling with this compound within a complex biological environment. nih.gov
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications
Development of Advanced Glycoprobes and Glycoconjugate Systems
The glycoconjugates synthesized using this compound serve as sophisticated tools for probing and manipulating biological systems.
Glycoprobes: The compound itself can function as a probe. For instance, this compound has been used as a photoaffinity label to identify and study the binding sites of carbohydrate-processing enzymes like dextransucrase. nih.gov Upon UV irradiation, the azido (B1232118) group forms a highly reactive nitrene that covalently crosslinks to the enzyme's active site, allowing for its identification and characterization. nih.gov
Glycoconjugate Systems: The triazole-linked glycoconjugates formed via click chemistry have numerous applications.
Enzyme Inhibitors: Small molecule triazole-α-D-glucosides, synthesized via CuAAC from glucosyl azides and various alkynes, have been shown to act as inhibitors of enzymes like α-glucosidase and glycogen (B147801) phosphorylase. researchgate.net This suggests that conjugates made from this compound could be developed as potential therapeutic agents for metabolic disorders.
Targeted Delivery Systems: As mentioned, glycoporphyrins and glycan-coated nanoparticles can be used for targeted drug delivery. The glucose moiety acts as a targeting ligand, directing the conjugate to cells with high glucose uptake.
Biomaterials and Biosensors: Surfaces functionalized with this compound can be used to create biomaterials that promote specific cell adhesion or as platforms for biosensors designed to detect carbohydrate-binding proteins.
Engineering of Cell Surface Glycans for Functional Studies
The study of cell surface glycans is crucial for understanding a myriad of biological processes, from cell-cell recognition and signaling to immune responses. Metabolic glycan engineering has emerged as a powerful technique for the non-invasive labeling of glycans in living cells and organisms. sigmaaldrich.com This approach involves introducing unnatural sugar analogues, bearing a bioorthogonal chemical reporter like an azide group, into cellular metabolic pathways. lumiprobe.comnih.gov These azido sugars are processed by the cell's glycosylation machinery and incorporated into cell surface glycoconjugates. lumiprobe.comnih.gov The embedded azide group then serves as a chemical handle for covalent ligation with a probe molecule, enabling visualization and proteomic analysis. sigmaaldrich.com
This two-step process typically involves:
Incubating cells with an azide-functionalized monosaccharide. lumiprobe.com
Covalently tagging the incorporated azido sugar with a probe (e.g., a fluorophore or biotin) via an azide-specific bioorthogonal reaction, such as the Staudinger ligation or a copper-catalyzed or strain-promoted azide-alkyne cycloaddition. springernature.comnih.gov
Commonly used azido sugars for this purpose include N-azidoacetylmannosamine (ManNAz), N-azidoacetylgalactosamine (GalNAz), and N-azidoacetylglucosamine (GlcNAz). sigmaaldrich.comlumiprobe.com While the principle of metabolic glycoengineering is well-established for these compounds, specific applications detailing the use of this compound for the engineering of cell surface glycans are not prominently documented in the reviewed scientific literature. The primary methods for labeling cell surface glycoproteins often involve either metabolic labeling with the aforementioned azido sugars or chemical methods like mild periodate (B1199274) oxidation to generate aldehydes on sialic acids for subsequent ligation. nih.gov
Synthesis of Multifunctional Probes Incorporating this compound
Multifunctional probes are indispensable tools in chemical biology for investigating the structure and function of biomolecules. This compound has been utilized as a key component in the synthesis of such probes, particularly for photoaffinity labeling. sigmaaldrich.com Photoaffinity labeling is a powerful technique to identify and study the binding sites of enzymes and other proteins.
In one notable application, this compound was used to photolabel dextransucrase from Streptococcus sanguis. sigmaaldrich.com In this context, the compound acts as an acceptor molecule in the enzymatic reaction. sigmaaldrich.com The azide group on the phenyl ring serves as a photoactivatable cross-linking agent. Upon exposure to ultraviolet light, the azido group forms a highly reactive nitrene intermediate that can covalently bind to amino acid residues within the enzyme's acceptor binding site. sigmaaldrich.com
Key findings from this research include:
An apparent rate of inactivation of 1.40 min⁻¹. sigmaaldrich.com
A dissociation constant (Kd) of 90 µM for the compound as an acceptor molecule. sigmaaldrich.com
Evidence for the existence of two acceptor binding sites on the dextransucrase enzyme. sigmaaldrich.com
This study demonstrates the utility of this compound in creating probes to elucidate enzyme-substrate interactions and map binding domains.
| Parameter | Value | Reference |
| Enzyme | Dextransucrase (Streptococcus sanguis) | sigmaaldrich.com |
| Photoaffinity Label | This compound | sigmaaldrich.com |
| Apparent Rate of Inactivation | 1.40 min⁻¹ | sigmaaldrich.com |
| Dissociation Constant (Kd) | 90 µM | sigmaaldrich.com |
High-Throughput Screening and Assay Development Utilizing Chromogenic Analogues (e.g., p-Nitrophenyl alpha-D-Glucopyranoside)
High-throughput screening (HTS) is a cornerstone of modern drug discovery and enzyme research, enabling the rapid testing of large compound libraries. Chromogenic substrates are frequently employed in HTS assays due to the simplicity and robustness of colorimetric detection. sigmaaldrich.com A prominent chromogenic analogue of this compound is p-Nitrophenyl alpha-D-glucopyranoside (pNPG). sigmaaldrich.com pNPG is widely used as a substrate for α-glucosidases, enzymes that play a critical role in carbohydrate metabolism. sigmaaldrich.com
The principle of the assay is straightforward: α-glucosidase catalyzes the hydrolysis of the colorless pNPG to release glucose and p-nitrophenol. springernature.comsigmaaldrich.com Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which is a yellow-colored compound that can be quantified by measuring its absorbance at approximately 400-405 nm. lumiprobe.comspringernature.comsigmaaldrich.com The intensity of the color produced is directly proportional to the enzyme activity.
This colorimetric assay is extensively used for:
Determining α-glucosidase activity in various samples. lumiprobe.com
Screening for α-glucosidase inhibitors, which are potential therapeutic agents for type 2 diabetes.
Investigating enzyme kinetics and inhibition mechanisms.
The assay is adaptable to a 96-well plate format, making it suitable for HTS of small molecule libraries. The simplicity of the assay, which involves incubating the enzyme with the substrate and a test compound, followed by the addition of a stop solution (e.g., sodium carbonate) and absorbance measurement, facilitates its widespread use. lumiprobe.com
| Property | Description | Reference(s) |
| Compound | p-Nitrophenyl alpha-D-glucopyranoside (pNPG) | sigmaaldrich.com |
| Enzyme | α-Glucosidase | sigmaaldrich.com |
| Principle | Enzymatic hydrolysis of pNPG to p-nitrophenol | springernature.comsigmaaldrich.com |
| Detection | Colorimetric measurement of p-nitrophenol at 400-405 nm | lumiprobe.comspringernature.comsigmaaldrich.com |
| Application | High-throughput screening for α-glucosidase inhibitors |
Methodological Advancements and Future Directions in P Azidophenyl Alpha D Glucopyranoside Research
Advanced Analytical Techniques for Labeled Biomolecules
The ability to identify and visualize biomolecules that have been tagged with p-azidophenyl alpha-D-glucopyranoside is fundamental to understanding its biological targets and mechanism of action. Modern analytical techniques have risen to this challenge, providing powerful tools for the detection and characterization of labeled proteins and other macromolecules.
Mass Spectrometry-Based Proteomics for Labeled Protein Identification
Mass spectrometry (MS)-based proteomics stands as a cornerstone for the identification of proteins that have been covalently modified by this compound. The general workflow for identifying these labeled proteins involves several key steps. Initially, the azido-tagged protein is subjected to proteolytic digestion, typically using an enzyme like trypsin, to break it down into smaller peptides. This complex mixture of peptides is then separated using liquid chromatography (LC) before being introduced into the mass spectrometer.
One powerful MS-based technique is peptide mass fingerprinting (PMF) . In this approach, the masses of the resulting peptides are accurately measured and compared against a theoretical digest of all proteins in a sequence database. A match between the experimental and theoretical peptide masses allows for the identification of the protein. The presence of the this compound moiety on a peptide will result in a characteristic mass shift, enabling the identification of the specific peptide that was labeled.
Another, more advanced technique is tandem mass spectrometry (MS/MS) . In an MS/MS experiment, a specific peptide ion is selected from the initial MS scan and subjected to fragmentation. The resulting fragment ions produce a spectrum that provides sequence information about the peptide. This fragmentation data can be used to pinpoint the exact amino acid residue that has been modified by the this compound probe. This level of detail is crucial for understanding the binding site of the probe on its target protein.
Limited proteolysis-mass spectrometry (LiP-MS) is an emerging technique that can also be applied. researchgate.net LiP-MS assesses changes in protein structure upon ligand binding by monitoring alterations in protease accessibility. researchgate.net This method could potentially identify proteins that interact with this compound by detecting conformational changes that alter their proteolytic cleavage patterns. researchgate.net
| Technique | Principle | Information Obtained | Key Advantages |
|---|---|---|---|
| Peptide Mass Fingerprinting (PMF) | Matching the masses of proteolytic peptides to a protein sequence database. | Protein identification. | Relatively simple and fast for identifying abundant, known proteins. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation of selected peptides to obtain amino acid sequence information. | Protein identification and precise localization of the modification site. | Provides high confidence in protein identification and pinpoints the site of labeling. |
| Limited Proteolysis-Mass Spectrometry (LiP-MS) | Detecting changes in protease accessibility to infer ligand-induced conformational changes. | Identification of interacting proteins and potential binding regions. | Can identify non-covalent interactions and provides structural information. |
Fluorescence Spectroscopy and Microscopy for Visualization and Detection
The azide (B81097) group of this compound provides a powerful handle for the fluorescent labeling of its target biomolecules through a process known as "click chemistry". nih.govbanglajol.infonih.gov This bioorthogonal reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the covalent attachment of a fluorescent probe to the azide-modified biomolecule. banglajol.info This two-step labeling strategy is highly specific and can be performed under biocompatible conditions, making it suitable for use in complex biological samples and even in living cells. nih.govrsc.org
The process begins with the metabolic incorporation or covalent labeling of a target biomolecule with this compound. Following this, a fluorescent dye that has been functionalized with an alkyne group is introduced. In the presence of a copper(I) catalyst, the azide on the glucoside and the alkyne on the dye "click" together, forming a stable triazole linkage and tethering the fluorescent label to the target. nih.gov
A wide variety of fluorescent dyes, such as Chromeo™ dyes and Alexa Fluor dyes, are commercially available with alkyne modifications, offering a broad spectrum of excitation and emission wavelengths to suit different experimental setups. nih.gov Once labeled, the fluorescently tagged biomolecules can be visualized and detected using a range of techniques:
Fluorescence Microscopy: This allows for the visualization of the subcellular localization of the labeled biomolecules, providing spatial information about where the target is located within a cell. banglajol.info
Flow Cytometry: This technique can be used to quantify the amount of labeled biomolecule on a per-cell basis in a large population of cells. banglajol.info
In-gel Fluorescence Scanning: After separation of labeled proteins by gel electrophoresis, the gel can be scanned with a fluorescence imager to detect the bands corresponding to the tagged proteins. banglajol.info
| Technique | Principle | Application |
|---|---|---|
| Fluorescence Microscopy | Visualization of fluorescently labeled molecules within cellular structures. | Determining the subcellular localization of target biomolecules. banglajol.info |
| Flow Cytometry | Quantification of fluorescence intensity on a single-cell basis. | Measuring the extent of labeling in a cell population. banglajol.info |
| In-gel Fluorescence Scanning | Detection of fluorescently labeled proteins separated by gel electrophoresis. | Identifying and quantifying labeled proteins in a complex mixture. banglajol.info |
Computational Approaches in Glycoligand Design and Interaction Prediction
Computational methods have become indispensable in modern drug discovery and chemical biology, and the study of this compound is no exception. These in silico approaches provide valuable insights into the interactions of this compound with its biological targets and can guide the design of new and improved probes.
Molecular Docking and Dynamics Simulations of this compound Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nbinno.com In the context of this compound, docking simulations can be used to predict how it binds to the active site of enzymes such as α-glucosidases. nbinno.comphyschemres.org These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. physchemres.org Software such as AutoDock and the Molecular Operating Environment (MOE) are commonly used for these types of studies. nbinno.com
Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted binding pose over time. MD simulations provide a more dynamic picture of the interaction, taking into account the flexibility of both the ligand and the protein. nih.gov These simulations can help to refine the binding mode and provide a more accurate estimation of the binding affinity.
Quantum Mechanical Insights into Reactivity and Mechanism
Quantum mechanics (QM) calculations, particularly those based on Density Functional Theory (DFT) , can provide a deeper understanding of the electronic structure and reactivity of this compound. banglajol.info DFT studies can be used to calculate various molecular properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the transition states of chemical reactions. physchemres.orgnih.gov
For this compound, QM calculations could be used to:
Investigate the reactivity of the azido (B1232118) group, providing insights into its stability and its propensity to undergo click reactions or form a reactive nitrene upon photolysis in photoaffinity labeling experiments.
Model the enzymatic hydrolysis of the glycosidic bond, helping to elucidate the mechanism of action of glycosidases that process this substrate.
Predict the conformational preferences of the glucopyranoside ring, which can influence its binding to target proteins. nih.gov
Integration with Systems Biology and Glycoproteomics for Comprehensive Analysis
The data generated from studies using this compound can be integrated into a broader systems biology framework to gain a more comprehensive understanding of its effects on cellular processes. Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes chemical probes to assess the functional state of entire enzyme families in complex biological systems. nih.govwikipedia.org
In an ABPP experiment, this compound could be used as a probe to profile the activity of specific glycosidases in a cell lysate or even in living cells. nih.gov By comparing the labeling pattern between different cellular states (e.g., healthy vs. diseased, or treated vs. untreated with a drug), researchers can identify changes in enzyme activity that are associated with a particular phenotype.
The integration of these activity-based profiling data with other "omics" datasets, such as transcriptomics and metabolomics, can provide a more holistic view of the cellular networks that are perturbed by the probe or by the conditions being studied. This systems-level analysis can help to identify novel drug targets and biomarkers, and to elucidate the complex interplay between different cellular pathways. nih.gov The application of such probes in the context of metabolic glycoengineering allows for the investigation of glycosylation, a key post-translational modification, on a systemic level. nih.gov
Emerging Frontiers and Potential Innovations
The application of this compound is expanding, driven by advancements in chemical biology techniques and a deeper understanding of glycobiology. The following sections detail its growing role in live-cell imaging, in situ probing, and the rational design of novel glycomimetics and therapeutic agents.
The azido group of this compound makes it an ideal candidate for bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." These reactions are highly specific and can be performed in complex biological environments, including within living cells, without interfering with native biochemical processes. nih.govmedchemexpress.comresearchgate.net This has opened up new avenues for visualizing and studying glycoconjugates and their interacting partners in real-time.
Metabolic labeling strategies can incorporate azido-sugars into cellular glycans. nih.gov While not a direct application of this compound itself being incorporated, the principle demonstrates the utility of the azido group for imaging. In such an approach, cells are fed with a modified sugar containing an azide group. This azido-sugar is then incorporated into glycoproteins and other glycoconjugates through the cell's natural metabolic pathways. The incorporated azide then serves as a handle for conjugation with a fluorescent probe that has an alkyne group, allowing for the visualization of glycans in live cells. nih.gov The membrane permeability of small molecule probes is a critical factor in the success of intracellular labeling. nih.gov
Furthermore, the phenylazide group in this compound allows it to function as a photoaffinity label. nih.govrsc.org Upon irradiation with UV light, the azido group is converted into a highly reactive nitrene intermediate, which can form a covalent bond with nearby molecules. nih.gov This property is particularly useful for in situ probing of binding interactions. For instance, this compound has been successfully used to photolabel the enzyme dextransucrase from Streptococcus sanguis. nih.gov In these studies, the compound acted as an acceptor molecule in the enzymatic reaction, and upon photoactivation, it covalently attached to the enzyme's acceptor binding sites, allowing for their identification and characterization. nih.gov The kinetics of this photoinactivation can provide valuable information about the binding affinity and the nature of the interaction. nih.gov This photo-crosslinking approach can be applied within live cells to identify the binding partners of glucose-binding proteins in their native environment. nih.govyoutube.com
| Research Application | Technique | Key Finding | Reference |
| Live-Cell Protein Labeling | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Enables the labeling of newly synthesized proteins containing azide-functionalized amino acids with cell-permeable fluorescent probes. | nih.gov |
| Enzyme Probing | Photoaffinity Labeling | This compound was used to photolabel and identify the acceptor binding sites of dextransucrase. | nih.gov |
| General Protein Labeling | Photo-crosslinking | Rationally designed photo-crosslinking fluorophores can be used for biomolecule labeling upon UV irradiation. | rsc.org |
Glycomimetics are molecules designed to mimic the structure and function of carbohydrates, and they represent a promising class of therapeutic agents. researchgate.net The development of effective glycomimetics often involves modifying the carbohydrate structure to improve its stability, bioavailability, and binding affinity to its target. researchgate.net this compound serves as an excellent starting point or scaffold for the rational design of such molecules.
The glucose moiety of the compound provides a basis for targeting a wide range of glucose-binding proteins, such as glucose transporters and glycosidases, which are implicated in various diseases including diabetes and cancer. ajchem-a.comajchem-a.com The azido group on the phenyl ring offers a versatile chemical handle for further modification. Through click chemistry, a diverse array of functional groups can be attached to the azido position, allowing for the systematic exploration of the chemical space around the carbohydrate core to optimize binding to a target protein. frontiersin.org For example, libraries of derivatives can be synthesized to identify compounds with enhanced inhibitory activity against a specific enzyme.
The principles of glycomimetic design include strategies like deoxygenation, conformational pre-organization, and targeting neighboring regions of the binding site to enhance affinity. researchgate.net The phenyl group of this compound already provides a hydrophobic extension from the glucose core that can interact with non-polar regions of a protein's binding site. The azido group can be converted into other functionalities, such as triazoles via click chemistry, which can participate in hydrogen bonding or other non-covalent interactions to further improve binding. researchgate.net
Q & A
Q. What are the standard synthesis protocols for p-azidophenyl α-D-glucopyranoside, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves glycosylation of p-azidophenol with a protected glucose derivative. Key steps include:
- Activation of the glycosyl donor : Use peracetylated glucose with a leaving group (e.g., bromide) under Koenigs-Knorr conditions .
- Coupling reaction : Employ silver carbonate (Ag₂CO₃) or molecular sieves to promote nucleophilic substitution with p-azidophenol.
- Deprotection : Remove acetyl groups using sodium methoxide (NaOMe) in methanol.
Optimization : Yield improvements (≥70%) are achievable by controlling reaction temperature (0–4°C), using anhydrous solvents, and monitoring azide stability (light-sensitive) .
Q. Which analytical techniques are most reliable for characterizing p-azidophenyl α-D-glucopyranoside purity and structure?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm glycosidic bond formation (e.g., anomeric proton at δ 5.2–5.5 ppm for α-configuration) and azide integration .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (expected [M+Na]⁺ ~ 352.1 m/z) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Q. What are the primary biological applications of p-azidophenyl α-D-glucopyranoside in current research?
Methodological Answer:
- Bacterial Inhibition : Acts as a glycoside prodrug; the azide group disrupts bacterial DNA synthesis via reactive nitrogen species release under enzymatic cleavage .
- Anti-Emetics : Reduces gastrointestinal hyperactivity in animal models (e.g., chick assays) by modulating serotonin receptors .
- Click Chemistry : The azide moiety enables bioorthogonal conjugation with alkyne-tagged probes for imaging or drug delivery .
Advanced Research Questions
Q. How does p-azidophenyl α-D-glucopyranoside compare to other aryl glycosides in cross-linking studies?
Methodological Answer:
- Specificity : Unlike methyl p-azidophenyl acetimidate (used in RNA-protein cross-linking ), this compound targets carbohydrate-binding proteins (e.g., lectins) due to its glucose core.
- Efficiency : UV irradiation (365 nm) triggers azide-to-nitrene conversion, enabling covalent bonding with proximal biomolecules. Comparative studies show 20–30% higher cross-linking efficiency than phenylalanine-based analogs .
Q. What contradictions exist in reported biological activities of p-azidophenyl α-D-glucopyranoside, and how can they be resolved experimentally?
Methodological Answer:
- Contradiction : Some studies report antibacterial activity, while others note cytotoxicity in mammalian cells at similar concentrations (IC₅₀ = 50–100 µM) .
- Resolution :
- Dose-Response Assays : Use in vitro bacterial (e.g., E. coli MIC assays) and mammalian cell lines (e.g., HEK293) to establish selectivity indices.
- Mechanistic Studies : Employ fluorescently tagged derivatives to track intracellular localization and metabolite profiling to identify toxic byproducts .
Q. How can computational modeling guide the design of p-azidophenyl α-D-glucopyranoside derivatives with enhanced stability?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate glycosidic bond hydrolysis under physiological conditions to identify vulnerable sites (e.g., C1-O linkage).
- DFT Calculations : Predict azide group stability under UV exposure; substituents like electron-withdrawing groups (e.g., -NO₂) may reduce premature activation .
- Docking Studies : Model interactions with target enzymes (e.g., β-glucosidases) to optimize substrate specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
